molecular formula C19H19N3O4S2 B2547873 4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921585-19-5

4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2547873
CAS RN: 921585-19-5
M. Wt: 417.5
InChI Key: JIORDAQATHFLMI-UHFFFAOYSA-N
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Description

The compound "4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their therapeutic applications in different medical conditions. The papers provided discuss the synthesis and biological evaluation of various benzenesulfonamide derivatives, which can offer insights into the chemical and biological properties of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds to introduce additional functional groups. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a thiazolyl ring attached to the benzenesulfonamide moiety . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of an indeno[1,2-c]pyrazol ring system . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for example, shows the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group, which is a common feature in these molecules . This information can be used to predict the molecular conformation and potential binding interactions of "4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide".

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of the sulfonamide group allows for further functionalization and the introduction of additional pharmacophores. For example, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involves the reaction of amines with benzenesulfonyl chlorides followed by oxidation and dimerization steps . These reactions highlight the versatility of benzenesulfonamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the acidity of the sulfonamide hydrogen, solubility, and overall molecular stability. The crystal structure analysis of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide reveals intermolecular hydrogen bonding, which can impact the compound's solubility and melting point . These properties are crucial for the pharmacokinetic behavior of the compound and its suitability as a drug candidate.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has focused on the synthesis of derivatives that exhibit significant antimicrobial activity against various bacteria and fungi. For example, a study detailed the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their potent antimicrobial properties (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Potential in Drug Development

  • Another aspect of research has explored the synthesis of sulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been evaluated for their biological activities, showing promise in various therapeutic areas (Ş. Küçükgüzel et al., 2013).

Chemical Properties and Applications

  • The chemical properties of benzenesulfonamide derivatives and their synthetic applications have been extensively studied, highlighting their potential in creating a wide range of heterocyclic compounds. This research outlines the versatility of sulfonamides in organic synthesis, contributing to the development of new materials and drugs (O. Familoni, 2002).

Biological Potential of Sulfonamide Hybrids

  • Sulfonamide hybrid Schiff bases have been synthesized and evaluated for their enzyme inhibition potential and antioxidant properties, providing insights into the development of new therapeutic agents (Naghmana Kausar et al., 2019).

Conformation and Assembly Studies

  • Studies on the conformation and assembly of arylsulfonamide derivatives have revealed insights into their molecular structures, offering potential applications in the design of functional materials and drugs (M. R. D. de Castro et al., 2013).

Future Directions

The future directions for research on “4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their potential anticancer and antimicrobial properties . More comprehensive studies on their synthesis, molecular structure, and mechanism of action could also be beneficial.

properties

IUPAC Name

4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-14-4-10-17(11-5-14)28(25,26)22-16-8-6-15(7-9-16)18-12-13-19(21-20-18)27(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIORDAQATHFLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

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